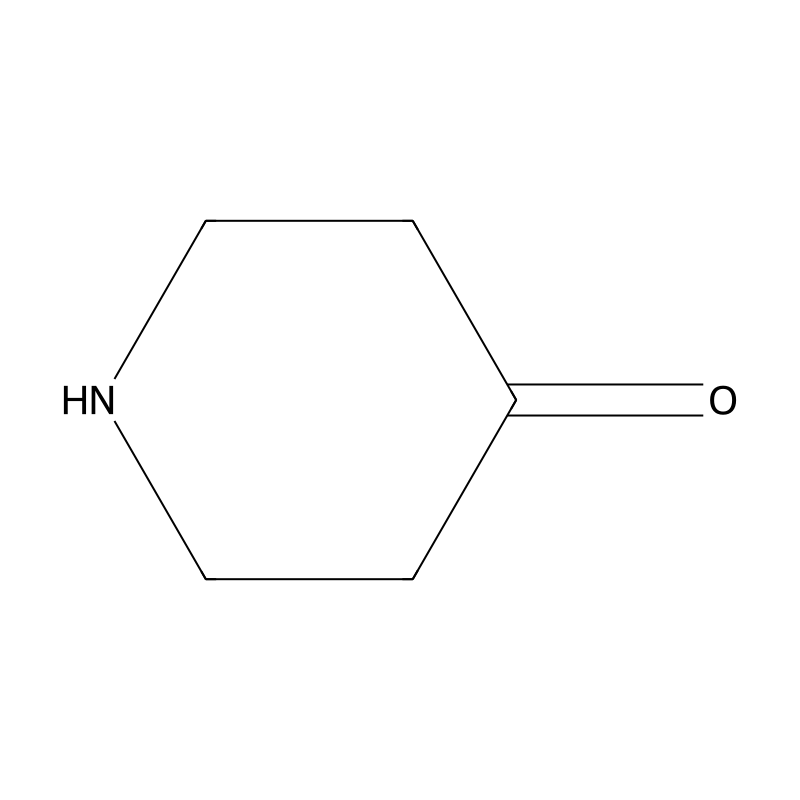

4-Piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While 4-Piperidone has potential applications in scientific research, it's important to acknowledge that its legitimate uses are limited compared to its well-documented role as a precursor in illicit fentanyl production []. Here's a breakdown of the documented research applications:

Reagent in Organic Synthesis

4-Piperidone's chemical structure makes it a valuable reagent in organic synthesis. Its carbonyl group allows it to participate in various reactions, enabling the creation of a wide range of other organic compounds []. Researchers can utilize 4-Piperidone as a building block for synthesizing complex molecules with potential applications in drug discovery or material science.

Ligand in Coordination Chemistry

Coordination chemistry explores the formation of coordination complexes, where molecules bind to metal ions. 4-Piperidone can act as a ligand, a molecule that donates electrons to a central metal atom. This property allows researchers to design and study novel coordination complexes with specific properties, potentially useful in catalysis or material development [].

Investigating Biological Interactions

Some studies have investigated the interaction of 4-Piperidone with biological systems. These studies suggest that 4-Piperidone may bind to certain receptors, such as the serotonin and GABA receptors, in the body []. However, further research is needed to understand the full extent and potential significance of these interactions.

4-Piperidone is an organic compound with the molecular formula . It can be classified as a derivative of piperidine, featuring a ketone functional group at the fourth position of the piperidine ring. This compound is significant in various chemical syntheses and pharmaceutical applications, particularly as an intermediate in the production of several bioactive compounds. Notably, it is recognized as a precursor in the synthesis of fentanyl and its analogues, which are potent narcotic drugs associated with serious public health issues due to their potential for abuse and overdose .

- Alkylation Reactions: 4-Piperidone can react with alkyl halides to form substituted piperidones.

- Formation of Amides: Reaction with acyl chlorides leads to the formation of amides, which can further react with other nucleophiles .

- Cycloaddition Reactions: It can participate in [3 + 2] dipolar cycloaddition reactions, yielding spiropyrrolidines and other derivatives .

- Condensation Reactions: 4-Piperidone can undergo Mannich reactions to form various substituted derivatives, enhancing its biological activity .

4-Piperidone and its derivatives exhibit notable biological activities. Research has indicated that some derivatives possess antiproliferative properties, particularly against cancer cell lines such as HeLa. For instance, certain synthesized compounds derived from 4-piperidone demonstrated enhanced activity compared to curcumin, a well-known anticancer agent . The mechanism often involves the induction of apoptosis through pathways involving tumor suppressor proteins like p53, which regulate cell cycle progression and apoptosis .

Several methods exist for synthesizing 4-piperidone:

- From Piperidine: The most common method involves the oxidation of piperidine using oxidizing agents such as potassium permanganate or chromic acid.

- Imino Diels-Alder Reaction: A stereoselective synthesis can be achieved through the imino Diels-Alder reaction involving 2-amino-1,3-butadienes .

- Alkylation with Aldehydes: Another method includes the alkylation of aldehydes with chloroacetic acid in the presence of a base followed by reaction with glycine ethyl ester hydrochloride .

4-Piperidone has several applications across different fields:

- Pharmaceutical Industry: It serves as an intermediate in synthesizing various pharmaceuticals, including analgesics and anesthetics.

- Chemical Manufacturing: Used in producing agrochemicals and other fine chemicals due to its versatile reactivity.

- Research: Investigated for potential therapeutic applications due to its biological activities and structural properties.

Research on 4-piperidone has highlighted its interactions with various biological targets. Studies have shown that derivatives can modulate cell signaling pathways involved in cancer progression. For example, certain compounds derived from 4-piperidone have been shown to enhance p53 activity, leading to increased apoptosis in cancer cells . Additionally, its role as a precursor in synthesizing potent narcotics raises concerns about its interactions within biological systems related to addiction and toxicity.

Several compounds share structural similarities with 4-piperidone, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Uses | Unique Features |

|---|---|---|---|

| Piperidine | Saturated nitrogen ring | Solvent and reagent | Basic structure for many derivatives |

| 1-Boc-4-piperidone | Protected derivative | Precursor for fentanyl synthesis | Chemical protection enhances stability |

| 3-Piperidinone | Ketone derivative | Intermediate in drug synthesis | Varies in biological activity |

| 4-Aminopiperidine | Amino derivative | Precursor for various pharmaceuticals | Exhibits different pharmacological effects |

The uniqueness of 4-piperidone lies in its specific positioning of functional groups that allow for diverse synthetic pathways and biological activities not seen in other similar compounds. Its role as a precursor to highly potent narcotics also sets it apart concerning regulatory scrutiny and public health implications .

The proton nuclear magnetic resonance spectroscopic analysis of 4-piperidone provides comprehensive structural information through systematic examination of chemical shifts, coupling patterns, and integration values. The compound exhibits characteristic resonance patterns that reflect its unique six-membered heterocyclic ketone structure [1] [2].

The methylene protons adjacent to nitrogen (H-2 and H-6 positions) demonstrate distinctive chemical shift patterns dependent upon their stereochemical orientation. Axial protons typically appear as doublet of triplets between 2.80-3.10 parts per million, while equatorial protons are observed at 3.60-3.90 parts per million due to enhanced deshielding effects from the electronegative nitrogen atom [1] [2]. These assignments are confirmed through coupling constant analysis, where geminal coupling constants range from 11-13 hertz and vicinal coupling constants span 3-4 hertz [1].

The protons alpha to the carbonyl functionality (H-3 and H-5 positions) exhibit triplet multiplicity patterns between 2.20-2.70 parts per million, with coupling constants of 6-7 hertz reflecting their interaction with adjacent methylene groups [1] [2]. The distinction between axial and equatorial orientations at these positions provides crucial stereochemical information for conformational analysis.

Substituent effects significantly influence the spectroscopic interpretation strategies. N-methyl derivatives display characteristic singlet resonances at 2.40-2.50 parts per million with three-proton integration [3] [4]. N-benzyl substitution introduces aromatic proton signals between 7.19-7.71 parts per million, with the benzylic methylene appearing as a singlet at 3.62 parts per million [5]. These substitution patterns allow for unambiguous structural confirmation through comparison with unsubstituted 4-piperidone reference spectra.

Dynamic nuclear magnetic resonance effects arise from nitrogen inversion processes and ring conformational interconversion. The nitrogen-hydrogen proton typically appears as a broad signal between 1.50-2.50 parts per million due to rapid proton exchange with trace water or deuterium in deuterated solvents [2] [5]. Temperature-dependent studies reveal coalescence phenomena that provide kinetic information about conformational mobility.

Coupling pattern analysis enables stereochemical assignments through examination of vicinal coupling relationships. The chair conformation predominates in solution, with equatorial substituents displaying characteristic coupling patterns distinct from axial orientations [5]. Three-bond coupling constants follow Karplus relationship predictions, allowing for dihedral angle determination through spectroscopic measurement.

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural elucidation capabilities. Correlation spectroscopy experiments confirm proton-proton connectivity patterns, while nuclear Overhauser effect spectroscopy reveals through-space interactions that confirm stereochemical assignments [1]. These advanced techniques prove particularly valuable for complex substituted derivatives where one-dimensional spectra exhibit overlapping signals.

Fourier Transform Infrared Vibrational Mode Assignments

The vibrational spectroscopic profile of 4-piperidone reveals characteristic absorption bands that enable definitive functional group identification and structural confirmation. The infrared spectrum exhibits distinct absorption patterns arising from the heterocyclic ketone framework and associated molecular vibrations [6] [7] [8].

The carbonyl stretching vibration represents the most diagnostic spectroscopic feature, appearing as a sharp, intense absorption between 1714-1703 wavenumbers [6] [9] [5]. This frequency range reflects the conjugation effects and electronic environment of the ketone functionality within the piperidine ring system. Substitution patterns significantly influence carbonyl frequency positioning, with electron-donating groups causing bathochromic shifts and electron-withdrawing substituents producing hypsochromic effects [9] [5].

Nitrogen-hydrogen stretching vibrations manifest as medium to strong absorptions between 3300-3400 wavenumbers [6] [7] [5]. The bandwidth and intensity characteristics depend upon hydrogen bonding interactions and intermolecular associations in the solid state. Secondary amine stretching frequencies typically exhibit broader profiles compared to primary amine analogs due to reduced symmetry and increased flexibility [5].

Carbon-hydrogen stretching modes span the 2950-2850 wavenumber region, displaying multiple absorption bands corresponding to symmetric and asymmetric methylene vibrations [6] [7]. The multiplicity of these absorptions reflects the conformational heterogeneity of the piperidine ring system and the presence of both axial and equatorial carbon-hydrogen bonds with distinct vibrational characteristics.

Methylene deformation vibrations provide additional structural information through scissoring, wagging, and twisting modes. Scissoring vibrations appear between 1470-1450 wavenumbers as medium-intensity absorptions [6] [7]. Wagging modes occur at 1350-1320 wavenumbers and demonstrate sensitivity to ring conformation and substitution patterns [6]. These deformation modes often couple with other vibrational motions, producing complex absorption profiles that require careful spectral interpretation.

Carbon-nitrogen stretching vibrations emerge between 1250-1200 wavenumbers, though these assignments require cautious interpretation due to extensive coupling with other skeletal vibrations [6] [7]. The carbon-carbon stretching region (1150-1100 wavenumbers) exhibits complex patterns reflecting the six-membered ring framework and its vibrational coupling characteristics [6].

Ring breathing modes appear as medium-intensity absorptions between 950-900 wavenumbers, representing symmetric ring deformations that involve all ring atoms simultaneously [6] [7]. These vibrations provide valuable information about ring planarity and conformational preferences in the solid state.

Low-frequency vibrations below 850 wavenumbers encompass carbon-hydrogen out-of-plane bending modes and ring deformation vibrations [6] [7]. These absorptions typically exhibit weak to medium intensities but provide complementary structural information for comprehensive spectroscopic characterization.

Deuterium substitution studies enable definitive vibrational mode assignments through isotope effect analysis. Nitrogen-deuterium stretching frequencies undergo predictable shifts that confirm hydrogen-nitrogen bond assignments, while selective deuteration at specific positions allows for detailed mode identification [7].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrometric behavior of 4-piperidone demonstrates characteristic fragmentation pathways that provide detailed structural information through systematic bond cleavage analysis. The fragmentation patterns reflect the inherent stability relationships within the heterocyclic framework and enable compound identification through diagnostic ion formation [10] [11] [12].

The molecular ion typically exhibits variable intensity ranging from 5-30 percent relative abundance, reflecting the moderate stability of the radical cation species [11] [12]. Loss of hydrogen radical produces the [M-1]⁺ fragment at mass-to-charge ratio 98, which typically appears with 20-40 percent relative intensity and indicates radical site formation through hydrogen abstraction mechanisms [11].

Alpha-cleavage reactions represent the predominant fragmentation pathway, occurring at the carbon-carbon bonds adjacent to the carbonyl functionality [13] [12]. This process generates the highly stable fragment ion at mass-to-charge ratio 70 with the empirical formula [C₄H₈N]⁺, which commonly serves as the base peak with 80-100 percent relative intensity [11] [12]. The exceptional stability of this fragment arises from charge delocalization involving the nitrogen atom and optimal geometric configuration.

McLafferty rearrangement mechanisms contribute to fragment ion formation through hydrogen migration processes followed by bond cleavage [13] [12]. This pathway produces characteristic ions at mass-to-charge ratio 56 with moderate relative intensities of 40-60 percent, corresponding to the empirical formula [C₄H₈]⁺. The rearrangement process involves gamma-hydrogen transfer and subsequent fragmentation of the rearranged molecular ion.

Ring-opening fragmentation sequences generate linear fragment ions through sequential bond cleavages [12] [14]. The fragment at mass-to-charge ratio 42 ([C₂H₄N]⁺) results from extensive ring degradation and typically exhibits 30-50 percent relative intensity. These processes involve multiple bond cleavage events and charge migration mechanisms that ultimately produce stabilized linear structures.

Iminium ion formation occurs through protonation and subsequent fragmentation processes, yielding the characteristic fragment at mass-to-charge ratio 30 ([CH₂=NH₂]⁺) [10] [12]. This fragment typically displays 40-60 percent relative intensity and represents a diagnostic marker for nitrogen-containing heterocycles. The formation mechanism involves nitrogen protonation followed by carbon-nitrogen bond cleavage and hydrogen rearrangement.

Neutral loss processes contribute to fragmentation pattern complexity through elimination of small molecules. Ethylene loss produces fragments at mass-to-charge ratio 28 with 30-50 percent relative intensity, reflecting elimination mechanisms that remove [C₂H₄] neutral species [12]. These processes often accompany primary fragmentation pathways and provide additional structural confirmation.

Substitution effects significantly modify fragmentation patterns through electronic and steric influences. N-methyl derivatives exhibit enhanced stability of nitrogen-containing fragments due to increased electron density, while N-acyl substitution favors retention of acyl groups in fragment ions [3] [15]. Aromatic substituents introduce alternative fragmentation pathways through benzylic cleavage and tropylium ion formation mechanisms [16].

High-resolution mass spectrometric analysis enables precise elemental composition determination for fragment ions, facilitating mechanistic pathway elucidation [10]. Tandem mass spectrometric techniques provide detailed fragmentation sequence information through collision-induced dissociation experiments, revealing multi-step degradation processes and intermediate ion structures [10] [17].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant